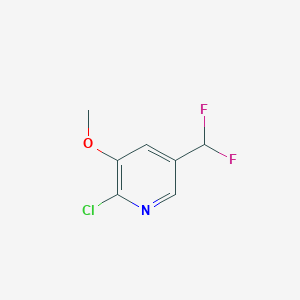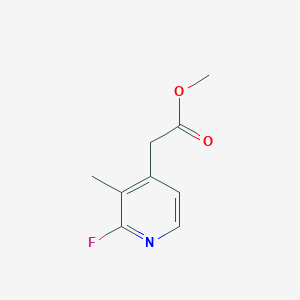
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate: is a chemical compound with the following structure:
CH3COOCH2C6H3N(CH3)F
It belongs to the class of pyridine derivatives and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound can be achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine . Here are the key steps:
Hydroxyethylation: The reaction of with or yields the corresponding hydroxyethylated intermediate.
Esterification: The hydroxyethylated intermediate reacts with acetic acid to form .
Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes based on the synthetic routes described above.
Analyse Des Réactions Chimiques
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol moiety can lead to the corresponding carboxylic acid.
Hydroxyethylation: Use or with a base (e.g., potassium carbonate) in a solvent (e.g., DMF).
Esterification: Employ acetic acid and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may serve as a scaffold for designing kinase inhibitors due to its pyridine-imidazole core.
Biological Studies: Researchers explore its effects on cellular processes, including inflammation pathways.
Industry: It could find applications in agrochemicals, pharmaceuticals, or materials science.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets, modulating cellular signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
SB203580 (1): A well-known p38α MAP kinase inhibitor.
ML3403 (2): Another pyridinylimidazole-based p38α MAP kinase inhibitor.
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
Clé InChI |
KRQHZSJOUXTARL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1F)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


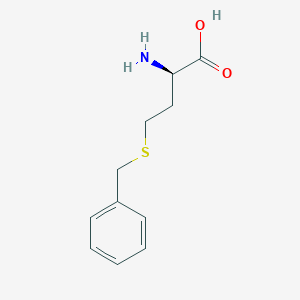
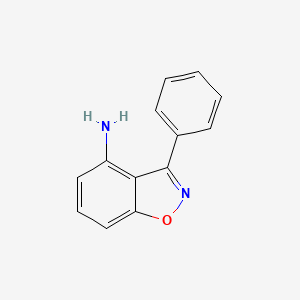

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
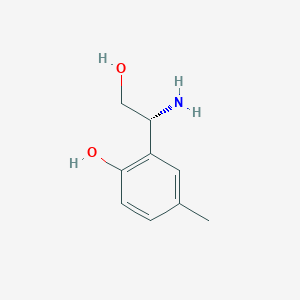
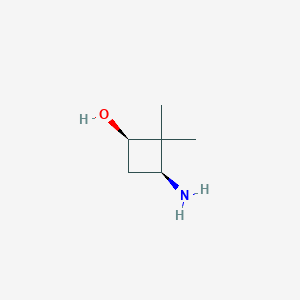
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
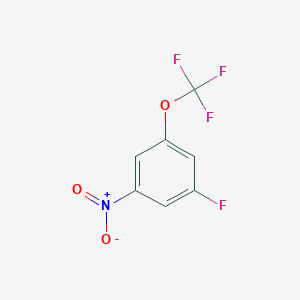
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)

